Linker Architecture Divergence: MC‑VA‑T vs. MC‑VA‑PAB Self‑Immolative Spacer Replacement
MC‑VA‑T‑moiety(CH2‑NH‑CH3)–Exatecan employs a distinct ‘T’ trigger‑moiety linker instead of the conventional PAB (p‑aminobenzyloxycarbonyl) self‑immolative spacer found in MC‑VA‑PAB‑Exatecan (CAS 2680543‑57‑9, MW 948.0) . The molecular weight increases from 948.0 Da (MC‑VA‑PAB‑Exatecan) to 991.1 Da (MC‑VA‑T‑moiety(CH2‑NH‑CH3)–Exatecan), directly reflecting the replacement of the PAB spacer (∼107 Da) with the T‑moiety‑CH2‑NH‑CH3 group (∼150 Da) . This structural substitution alters the release mechanism from a 1,6‑elimination cascade to a spacer‑dependent trigger cleavage .
| Evidence Dimension | Spacer/linker architecture and molecular weight |
|---|---|
| Target Compound Data | MW 991.07 Da; T‑moiety‑(CH2‑NH‑CH3) spacer; CAS 2857963‑21‑2 |
| Comparator Or Baseline | MC‑VA‑PAB‑Exatecan: MW 948.00 Da; PAB spacer; CAS 2680543‑57‑9 |
| Quantified Difference | ΔMW = +43.07 Da; spacer mass contribution difference ≈ +43 Da |
| Conditions | Structures confirmed by SMILES and CAS records from vendor datasheets |
Why This Matters
The spacer composition directly influences cathepsin‑B cleavage efficiency and payload release kinetics; the heavier, non‑PAB spacer may yield slower or more tumor‑selective release that cannot be replicated by MC‑VA‑PAB‑Exatecan in head‑to‑head ADC constructs.
